Flavine Adenine Dinucleotide-13C5 Ammonium Salt

Mass Spectrometry Quantitative Bioanalysis Internal Standard

Quantification of endogenous FAD in plasma, tissue homogenates, and cell lysates is compromised by matrix effects and ion suppression in LC-MS/MS. Unlabeled FAD co-elutes with the target analyte, rendering internal standardization impossible. - FAD-13C5 ammonium salt delivers a +5 Da mass shift, enabling co-elution with baseline-resolved MS detection for definitive ion suppression correction. - Ammonium salt form provides superior aqueous solubility and long-term stability versus disodium salts under standard storage conditions. - Validated for metabolic flux analysis, multi-batch metabolomics normalization, and clinical flavin profiling studies. ≥95% purity; light yellow to yellow solid; shipped at ambient temperature.

Molecular Formula C27H33N9O15P2
Molecular Weight 790.5 g/mol
Cat. No. B13862338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFlavine Adenine Dinucleotide-13C5 Ammonium Salt
Molecular FormulaC27H33N9O15P2
Molecular Weight790.5 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O
InChIInChI=1S/C27H33N9O15P2/c1-10-3-12-13(4-11(10)2)35(24-18(32-12)25(42)34-27(43)33-24)5-14(37)19(39)15(38)6-48-52(44,45)51-53(46,47)49-7-16-20(40)21(41)26(50-16)36-9-31-17-22(28)29-8-30-23(17)36/h3-4,8-9,14-16,19-21,26,37-41H,5-7H2,1-2H3,(H,44,45)(H,46,47)(H2,28,29,30)(H,34,42,43)/t14?,15?,16-,19?,20-,21-,26-/m1/s1/i7+1,16+1,20+1,21+1,26+1
InChIKeyVWWQXMAJTJZDQX-NEVWKFTISA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

FAD-13C5 Ammonium Salt Specifications & Procurement


Flavine Adenine Dinucleotide-13C5 Ammonium Salt (FAD-13C5 ammonium) is a stable isotope-labeled analog of the essential redox cofactor flavin adenine dinucleotide (FAD), where the five carbon atoms of the ribose moiety are uniformly replaced with the non-radioactive isotope carbon-13 (¹³C) . As the ammonium salt form of FAD-13C5, this compound carries the molecular formula C₂₂¹³C₅H₃₃N₉O₁₅P₂ • xNH₃ and a molecular weight of 790.51 g/mol . It serves as a critical research tool, primarily as an internal standard for quantitative mass spectrometry [1] and as a tracer in metabolic flux analysis .

Product Class Isotope-labeled internal standard (¹³C₅-ribose)
Primary Workflow LC-MS/MS quantitative bioanalysis
Salt Form Ammonium salt — influences solubility and handling

Why FAD-13C5 Ammonium Salt Cannot Be Substituted


In quantitative bioanalysis, substituting FAD-13C5 Ammonium Salt with unlabeled FAD or other structural analogs (e.g., FMN, riboflavin) introduces significant analytical error and compromises data validity. Unlabeled FAD is chemically indistinguishable from the endogenous analyte, rendering it useless for internal standardization in mass spectrometry [1]. Isotopically labeled standards are the gold standard for correcting for matrix effects, ion suppression, and recovery variability in LC-MS/MS [2]. Furthermore, the specific ammonium salt form directly impacts critical procurement and experimental parameters, including solubility, long-term stability, and handling requirements, which differ markedly from other salt forms like disodium salts [3].

Unlabeled FAD
Chemically identical to endogenous analyte, cannot correct for ion suppression or matrix effects.
Structural analogs (e.g., FMN, riboflavin)
Different mass and physicochemical properties disrupt accurate quantification and retention time matching.
Alternative salt forms (e.g., disodium)
Divergent solubility, hygroscopicity, and stability profiles may alter handling and long-term performance.

FAD-13C5 Ammonium Salt Comparative Evidence


Definitive Mass Shift for Analyte Discrimination

FAD-13C5 ammonium salt possesses a defined +5 Da mass shift relative to unlabeled FAD (785.16 Da vs. 790.51 Da) due to the incorporation of five ¹³C atoms in the ribose moiety . This precise mass difference ensures baseline chromatographic separation from the endogenous unlabeled analyte, enabling unequivocal identification and quantification in LC-MS/MS workflows [1].

Mass shift
Class-level
790.51 Da vs 785.16 Da (unlabeled FAD)
Δ +5.35 Da
Enables discrimination from endogenous analyte in MS
Based on calculated exact mass; verify with HRMS
Mass Spectrometry Quantitative Bioanalysis Internal Standard

Purity Specifications for Procurement

The product is offered with documented purity specifications from reputable vendors, with certificates of analysis reporting purities such as 90.08% (HPLC) [1]. This level of purity is critical for ensuring the accuracy of quantitative assays and minimizing interference from impurities.

Purity (HPLC)
Specification review
90.08%
Vendor-reported purity supports assay validation review
Verify with COA; lot-specific
Chemical Purity Quality Control Assay Validation

Ammonium Salt Solubility and Handling

The ammonium salt form of FAD-13C5 exhibits specific solubility characteristics distinct from other salt forms. It is reported to be slightly soluble in water and methanol [1]. The choice of salt form is a critical determinant of a compound's solid-state properties, including hygroscopicity and stability, which directly affect its handling and long-term storage viability [2].

Salt solubility
Reported
Slightly soluble in water, methanol; hygroscopic
vs. freely soluble disodium salt
Ammonium form requires specific solvent and handling protocols
Class-level salt property inference; validate experimentally
Salt Selection Solubility Formulation

Stability and Storage Requirements

The ammonium salt of FAD-13C5 is hygroscopic and requires storage at -20°C to maintain long-term stability [1]. Alternative storage recommendations include 4°C for the powder when stored under nitrogen and protected from moisture [2]. These specific conditions are necessary to prevent degradation via hydrolysis and oxidation, which are common pathways for flavin cofactors.

Storage
Reported
−20°C, hygroscopic; or 4°C under N₂
Ammonium salt requires moisture-protected storage
Follow vendor specification to prevent degradation
Compound Stability Storage Shelf-life

FAD-13C5 Ammonium Salt: Key Applications


Absolute Quantification of FAD by LC-MS/MS

This compound is the optimal internal standard for the precise and accurate quantification of endogenous FAD in complex samples like plasma, tissue homogenates, and cell lysates. Its +5 Da mass shift relative to unlabeled FAD allows for clear chromatographic distinction and correction for ion suppression/enhancement, meeting the stringent requirements of bioanalytical method validation for studies in nutritional science, pharmacology, and clinical diagnostics.

FAD-Dependent Metabolic Flux Analysis

As a stable isotope-labeled tracer, FAD-13C5 ammonium salt can be employed in metabolic flux analysis (MFA) to monitor the synthesis, turnover, and utilization of FAD in cellular systems . This application is crucial for dissecting the role of flavoproteomes in health and disease, including cancer metabolism and mitochondrial disorders, where dysregulation of FAD-dependent pathways is implicated.

Flavin Cofactor Binding & Enzyme Mechanism

The ¹³C-label provides a specific NMR-active probe for investigating the structural dynamics and binding interactions of FAD with flavoproteins. Researchers can use ¹³C-NMR spectroscopy to study the conformation of the ribose moiety when bound to enzymes, providing mechanistic insights not obtainable with the unlabeled cofactor . This is particularly valuable in enzymology and structural biology for characterizing novel flavoenzymes or studying the effects of mutations on cofactor binding.

Standardization in Metabolomics and Flavin Profiling

In large-scale metabolomics studies and targeted flavin profiling panels, FAD-13C5 ammonium salt can serve as a universal internal standard to normalize data across different batches, instruments, and laboratories. This ensures robust data integration and comparative analysis in multi-center studies, population-level screenings, and biomarker discovery efforts focused on B-vitamin status and related metabolic health .

Application
Selection Property
Validation Focus
Quantitative bioanalysis of FAD
Isotope-labeled internal standard fit
Mass shift discrimination, matrix-effect correction
Metabolic flux analysis
Stable isotope tracer
FAD synthesis and turnover tracking
Flavoprotein structural studies
¹³C NMR-active probe
Ribose conformation and cofactor binding
Metabolomics data normalization
Universal internal standard
Cross-batch and cross-study data integration
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